A Technical Guide to the Structure, Properties, and Synthesis of trans-4-(4-Pentylcyclohexyl)benzonitrile (PCH5)
A Technical Guide to the Structure, Properties, and Synthesis of trans-4-(4-Pentylcyclohexyl)benzonitrile (PCH5)
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
trans-4-(4-Pentylcyclohexyl)benzonitrile, commonly referred to as PCH5, is a calamitic (rod-shaped) liquid crystal that has garnered significant attention for its application in electro-optic devices, most notably liquid crystal displays (LCDs).[1][2] Its molecular architecture gives rise to a stable nematic phase at a temperature range convenient for many applications.[2] In the nematic phase, the constituent molecules lack positional order, characteristic of a liquid, but self-align in a common direction, exhibiting the long-range orientational order of a crystal.[1][3] This unique combination of properties allows for the manipulation of light with an external electric field, forming the fundamental principle behind LCD technology.
This guide provides a comprehensive technical overview of PCH5, detailing its molecular structure, physicochemical properties, and a validated synthetic pathway. The content is structured to deliver not only procedural steps but also the underlying scientific rationale, offering field-proven insights for professionals in materials science and chemical synthesis.
Section 1: Chemical Identity and Molecular Structure
The defining characteristic of PCH5 is its elongated, rigid molecular structure, a prerequisite for the formation of liquid crystal phases. This structure consists of three key components: a flexible pentyl alkyl tail, a rigid cyclohexane ring, and a polar benzonitrile head group.
The stereochemistry of the cyclohexane ring is critical. The trans configuration, where the pentyl and benzonitrile groups are on opposite sides of the ring, ensures a linear, rod-like geometry.[1][2] This shape maximizes anisotropic intermolecular interactions, which are essential for the self-assembly and stability of the nematic mesophase.
| Identifier | Value |
| Chemical Name | trans-4-(4-Pentylcyclohexyl)benzonitrile |
| Common Synonyms | PCH5, 5PCH, 4-(trans-4-Pentylcyclohexyl)benzonitrile[1][4] |
| CAS Number | 61204-01-1[1][2][4] |
| Molecular Formula | C₁₈H₂₅N[1][2][4] |
| Molecular Weight | 255.40 g/mol [1][2] |
| Chemical Structure |
Section 2: Physicochemical and Mesogenic Properties
The utility of PCH5 is defined by its thermal and optical properties, particularly its phase transition behavior. It exhibits an enantiotropic nematic phase, meaning the liquid crystal phase is stable and observable upon both heating and cooling.
| Property | Value | Source(s) |
| Appearance | White crystalline powder | [1] |
| Crystal-to-Nematic Transition (T_CN) | 303 K (30 °C) | [1][2] |
| Nematic-to-Isotropic Transition (T_NI) / Clearing Point | 327.6 K (54.4 °C) | [1][2] |
| Mesophase Range | 24.4 °C | [2] |
| Boiling Point | 381 °C at 760 mmHg | [4] |
| Flash Point | >113 °C (>230 °F) | [4] |
| Solubility | Soluble in methanol | [1][4] |
The transition from a crystalline solid to a nematic liquid crystal at 30°C marks the melting point.[1][2] Above this temperature, the molecules gain translational freedom but maintain their orientational alignment. This nematic phase persists until the clearing point at 54.4°C, where the thermal energy overcomes the ordering forces, and the material transitions into a true isotropic liquid.[1][2] This specific temperature window makes PCH5 and its mixtures suitable for devices that operate at or around room temperature.
Section 3: Synthesis of trans-4-(4-Pentylcyclohexyl)benzonitrile
The synthesis of PCH5 is a multi-step process that requires precise control over stereochemistry to yield the desired trans isomer.[2] While various synthetic strategies have been developed for analogous liquid crystals, modern approaches often rely on palladium-catalyzed cross-coupling reactions for their high efficiency and selectivity. The following pathway represents a robust and logical method for the laboratory-scale synthesis of PCH5.
Synthetic Workflow Overview
The strategy involves the Suzuki-Miyaura cross-coupling of a commercially available benzonitrile component with a custom-synthesized cyclohexylboronic acid derivative. This convergent approach is highly efficient for forming the crucial carbon-carbon bond between the aromatic and cycloaliphatic rings.
Caption: Suzuki coupling pathway for the synthesis of PCH5.
Detailed Experimental Protocol
This protocol outlines the key Suzuki coupling step. The synthesis of the starting material, trans-4-pentylcyclohexylboronic acid, is a standard procedure involving the Grignard reaction of trans-4-pentylcyclohexyl bromide followed by quenching with a trialkyl borate.
Step 1: Suzuki-Miyaura Cross-Coupling
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Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-bromobenzonitrile (1.0 eq), trans-4-pentylcyclohexylboronic acid (1.1 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
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Causality: The flask is flame-dried under an inert atmosphere (nitrogen) to exclude moisture and oxygen, which can deactivate the palladium catalyst and quench organometallic intermediates. A slight excess of the boronic acid is used to ensure complete consumption of the aryl bromide. The base is essential for the transmetalation step of the catalytic cycle.
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Solvent and Catalyst Addition: Add a degassed 3:1 mixture of toluene and water as the solvent. Bubble nitrogen through the mixture for 15-20 minutes. Subsequently, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq).
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Causality: A biphasic solvent system is common for Suzuki couplings, facilitating the dissolution of both organic and inorganic reagents. Degassing is a critical step to remove dissolved oxygen. Pd(PPh₃)₄ is a widely used, effective catalyst for forming C-C bonds between sp²-hybridized carbon atoms.[5]
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Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting 4-bromobenzonitrile is consumed (typically 8-16 hours).
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Workup and Extraction: Cool the mixture to room temperature. Separate the organic layer and wash it sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
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Causality: The aqueous workup removes the inorganic base and salts. The brine wash helps to break any emulsions and further dry the organic layer.
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Purification: Purify the crude solid by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.
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Causality: Column chromatography is necessary to separate the final product from catalyst residues, unreacted starting materials, and any homocoupling byproducts, achieving the high purity required for liquid crystal applications.[2]
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Recrystallization: Further purify the product by recrystallization from a suitable solvent, such as methanol or ethanol, to obtain pure PCH5 as a white crystalline solid.
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Causality: Recrystallization is the final step to remove minor impurities and obtain a highly ordered crystalline solid, ensuring sharp and well-defined phase transitions.
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Section 4: Applications and Significance
The primary application of PCH5 is as a component in nematic liquid crystal mixtures for displays.[1][2] In a typical Twisted Nematic (TN) LCD, a thin film of the liquid crystal mixture is placed between two polarizers and glass substrates treated with an alignment layer. In the absence of an electric field, the liquid crystal molecules follow the alignment layer, creating a twisted structure that guides light through the polarizers. When a voltage is applied, the molecules align with the electric field, disrupting the light-guiding structure and creating a dark state. This ability to switch between transparent and opaque states forms the basis of pixels in a display.
Beyond displays, PCH5 is a valuable model compound in materials science for studying:
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The fundamental physics of phase transitions.
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The effects of doping with nanoparticles to create advanced functional materials.[2]
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The dynamics of molecular motion in confined geometries.
Conclusion
trans-4-(4-Pentylcyclohexyl)benzonitrile (PCH5) is a cornerstone material in liquid crystal technology. Its well-defined molecular structure, characterized by a rigid core and trans geometry, gives rise to a stable and useful nematic phase. The synthesis of PCH5, achievable through robust methods like palladium-catalyzed cross-coupling, allows for the production of high-purity material essential for its demanding applications. A thorough understanding of its structure-property relationships and synthesis is crucial for researchers and scientists working to develop the next generation of optical materials and devices.
References
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LookChem. (n.d.). Cas 61204-01-1, trans-4-(4-Pentylcyclohexyl)benzonitrile. Retrieved from [Link]
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Demeter, D., et al. (2016). One-pot synthesis of 4′-alkyl-4-cyanobiaryls on the basis of the terephthalonitrile dianion and neutral aromatic nitrile cross-coupling. National Institutes of Health. Retrieved from [Link]
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Taylor & Francis Online. (2024). 4′-pentyl-4-cyanobiphenyl - 5CB. Retrieved from [Link]
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Gray, G. W., et al. (1995). The synthesis and transition temperatures of some 4′-alkyl- and 4′-alkoxy-4-cyano-3-fluorobiphenyls. Liquid Crystals, 19(1). Retrieved from [Link]
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eScholarship. (2024). An Anomaly in Phase Transition: Liquid Crystals. Retrieved from [Link]
